

# A Comprehensive Guide to the IUPAC Nomenclature of Substituted Indazoles

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## Compound of Interest

Compound Name: 4-methyl-6-nitro-1H-indazole

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## Abstract

Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.<sup>[1][2][3][4]</sup> A profound understanding of their nomenclature is paramount for unambiguous scientific communication, database integrity, and regulatory compliance. This in-depth technical guide provides a comprehensive overview of the IUPAC nomenclature for substituted indazoles, moving from foundational principles to the nuances of complex substitution patterns, N-alkylation, fused systems, and stereochemistry. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, ensuring accuracy and consistency in the naming of this vital class of heterocyclic compounds.

## The Indazole Core: Structure and Numbering

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.<sup>[1][2]</sup> The indazole ring system exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and, therefore, the predominant form.<sup>[3]</sup>

The IUPAC-approved numbering of the indazole ring system is fixed and commences from the nitrogen atom of the pyrazole ring that bears a hydrogen atom in the 1H-tautomer, proceeding around the pyrazole ring first and then the benzene ring.

Diagram 1: IUPAC Numbering of the 1H-Indazole Core

Caption: The standardized IUPAC numbering for the 1H-indazole ring system.

## Nomenclature of Substituted Indazoles: A Step-by-Step Approach

The systematic naming of substituted indazoles follows a clear set of rules established by IUPAC. The process involves identifying the principal functional group, numbering the ring to give the lowest possible locants to substituents, and arranging the substituent names alphabetically.

### Priority of Functional Groups

When an indazole ring is substituted with multiple functional groups, one group is designated as the principal functional group, which determines the suffix of the IUPAC name. All other groups are treated as prefixes and are listed in alphabetical order.<sup>[5][6][7]</sup> The priority of common functional groups is outlined in the table below.

Priority	Functional Group	Suffix (if principal)	Prefix (if substituent)
1	Carboxylic Acid	-carboxylic acid / -oic acid	carboxy-
2	Ester	-carboxylate / -oate	alkoxycarbonyl-
3	Amide	-carboxamide	carbamoyl-
4	Nitrile	-carbonitrile	cyano-
5	Aldehyde	-carbaldehyde	formyl-
6	Ketone	-one	oxo-
7	Alcohol	-ol	hydroxy-
8	Amine	-amine	amino-
9	Alkoxy	-	alkoxy-
10	Halogen	-	halo- (e.g., chloro-, bromo-)
11	Nitro	-	nitro-
12	Alkyl	-	alkyl- (e.g., methyl-, ethyl-)

Table 1: Priority order of common functional groups in IUPAC nomenclature.

## Numbering of Substituted Indazoles

The numbering of the indazole ring is fixed, as shown in Diagram 1. When substituents are present, they are assigned locants based on this fixed numbering. The direction of numbering is not altered to give substituents lower numbers.[8]

### Example 1: Simple Substitution

Let's consider an indazole with a bromine atom at position 5 and a nitro group at position 6.

- Parent: Indazole

- Substituents: Bromo at C5, Nitro at C6
- Alphabetical Order: Bromo comes before nitro.
- IUPAC Name: 5-Bromo-6-nitro-1H-indazole

#### Example 2: With a Principal Functional Group

Now, consider an indazole with a carboxylic acid at C3 and a chlorine atom at C5.

- Principal Functional Group: Carboxylic acid (highest priority).
- Parent Name: 1H-indazole-3-carboxylic acid
- Substituent: Chloro at C5
- IUPAC Name: 5-Chloro-1H-indazole-3-carboxylic acid

## N-Substituted Indazoles: 1H vs. 2H Isomers

Alkylation or acylation of the indazole ring can occur at either of the two nitrogen atoms, leading to N-1 or N-2 substituted isomers.<sup>[9][10]</sup> It is crucial to specify the position of the substituent on the nitrogen atom in the IUPAC name.

- N-1 Substitution: The substituent is at position 1. The parent name is 1H-indazole.
- N-2 Substitution: The substituent is at position 2. The parent name is 2H-indazole.

#### Example 3: N-Alkylation

An indazole with an ethyl group on a nitrogen and a methyl group at C3.

- Case A: N-1 Substitution
  - Parent: 1H-indazole
  - Substituents: 1-ethyl, 3-methyl
  - IUPAC Name: 1-Ethyl-3-methyl-1H-indazole

- Case B: N-2 Substitution
  - Parent: 2H-indazole
  - Substituents: 2-ethyl, 3-methyl
  - IUPAC Name: 2-Ethyl-3-methyl-2H-indazole

Diagram 2: Workflow for Naming N-Substituted Indazoles



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Caption: A decision-making workflow for the nomenclature of N-substituted indazoles.

## Complex Substituents: Indazole-3-carboxamide and Beyond

In drug development, indazoles are often functionalized with complex groups, such as carboxamides. The nomenclature follows the established priority rules.

### Example 4: Indazole-3-carboxamide

A common scaffold in medicinal chemistry is the indazole-3-carboxamide.

- Principal Functional Group: Amide at C3.
- Parent Name: 1H-indazole-3-carboxamide[11]

If the amide nitrogen is further substituted, these substituents are designated with the locant N.

### Example 5: N-Substituted Indazole-3-carboxamide

Consider a 1H-indazole-3-carboxamide with a phenyl group on the amide nitrogen.

- Parent: 1H-indazole-3-carboxamide
- Substituent on Amide Nitrogen: Phenyl
- IUPAC Name: N-Phenyl-1H-indazole-3-carboxamide

For multiple, different substituents on the amide nitrogen, they are listed alphabetically with the N locant for each. For identical substituents, prefixes like N,N-dimethyl are used.

## Fused Indazole Systems

The nomenclature of fused heterocyclic systems can be complex. The general principle involves identifying a base component and then naming the other fused ring as a prefix.<sup>[8]</sup> The choice of the base component is determined by a set of seniority rules. For indazole fused systems, indazole is often the base component due to the presence of nitrogen.

Example 6: Indazolo[3,2-b]quinazoline

In this case, the indazole ring is fused with a quinazoline ring. The numbers in the brackets indicate the atoms of the indazole ring that are involved in the fusion.

The naming of such systems requires a detailed understanding of the IUPAC rules for fused heterocycles, which are beyond the scope of this introductory guide but can be found in the IUPAC Blue Book.<sup>[1]</sup>

## Stereochemistry in Substituted Indazoles

When a substituted indazole contains one or more stereocenters, the absolute configuration must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.<sup>[12][13]</sup> The stereochemical descriptors (R) or (S) are placed in parentheses at the beginning of the IUPAC name, preceded by the locant of the stereocenter.

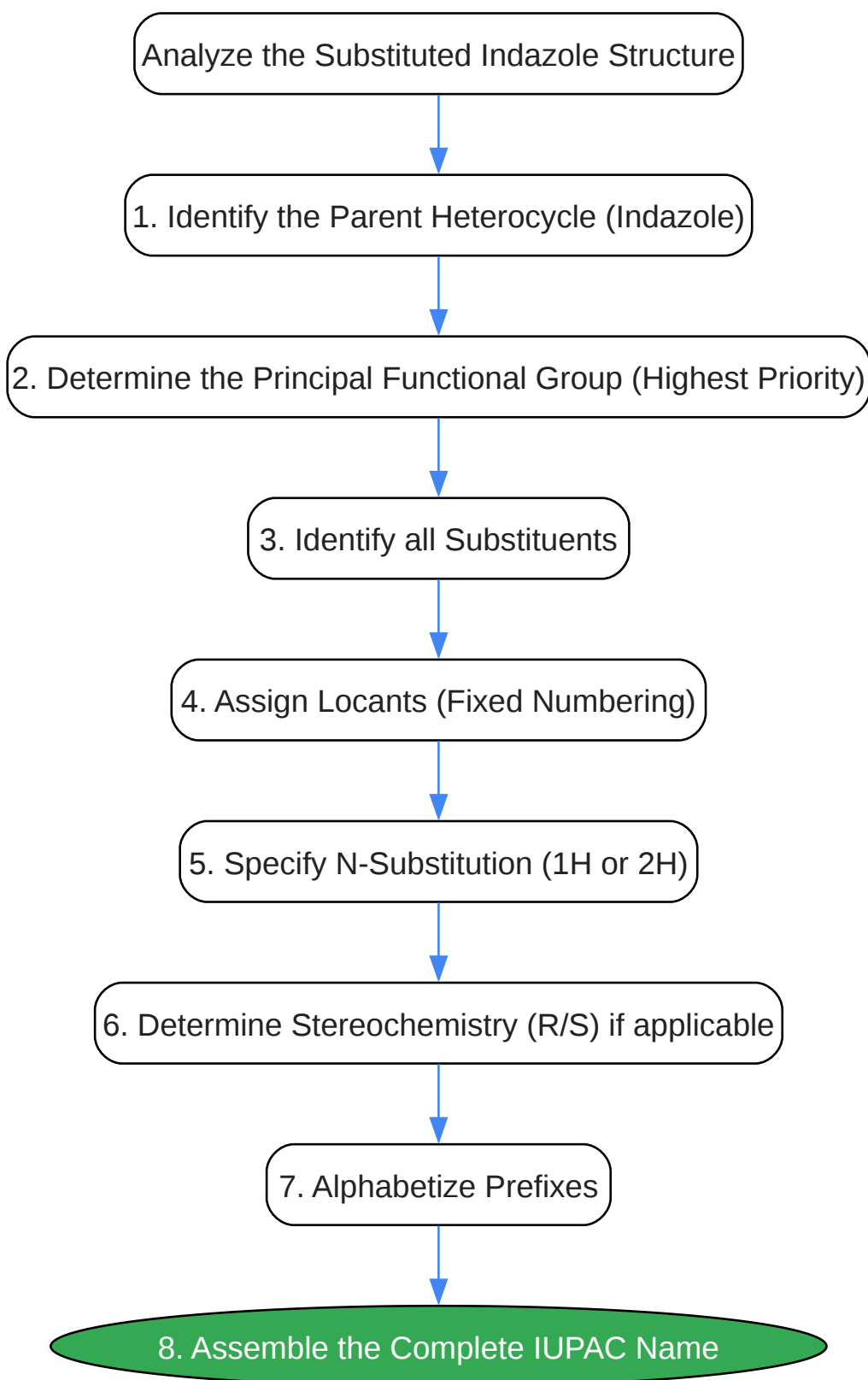
Example 7: Chiral Substituent

Consider a 1H-indazole with a (1-hydroxyethyl) substituent at C3, where the chiral center is the carbon bearing the hydroxyl group.

Assuming the configuration is determined to be S:

- Parent: 1H-indazole
- Substituent: (1-hydroxyethyl) at C3
- Stereochemistry: (S) at the first carbon of the substituent.
- IUPAC Name: (S)-1-(1H-Indazol-3-yl)ethan-1-ol

Diagram 3: General Protocol for Naming Complex Substituted Indazoles



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Caption: A sequential protocol for the systematic naming of complex substituted indazoles.



## Conclusion

A systematic and accurate application of IUPAC nomenclature is indispensable in the field of chemical sciences, particularly in drug discovery and development where the precise identification of molecular entities is critical. This guide has provided a structured approach to the nomenclature of substituted indazoles, covering the fundamental principles of numbering and substituent priority, the specific rules for N-substituted isomers, the naming of complex derivatives, and the designation of stereochemistry. By adhering to these guidelines, researchers can ensure clarity, consistency, and accuracy in their scientific communications, thereby fostering collaboration and advancing the field of medicinal chemistry.

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